1H-Pyrazole-3-methanol,1-(4-fluorophenyl)-
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Overview
Description
1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Industrial production methods often employ eco-friendly catalysts and conditions to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes
Comparison with Similar Compounds
1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-methanol,1-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of fluorine, leading to different biological activities.
1H-Pyrazole-3-methanol,1-(4-methylphenyl)-: Contains a methyl group, which affects its chemical reactivity and applications.
The uniqueness of 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- lies in its fluorine atom, which enhances its stability and biological activity compared to other derivatives .
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJHNJPHMJOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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